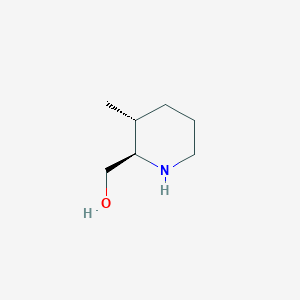
((2R,3R)-3-Methylpiperidin-2-yl)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
((2R,3R)-3-Methylpiperidin-2-yl)methanol: is a chiral compound with significant importance in various fields of chemistry and biology. It is a derivative of piperidine, a six-membered ring containing one nitrogen atom, and features a hydroxymethyl group attached to the second carbon atom. The compound’s chirality arises from the presence of two stereocenters at the second and third carbon atoms, both in the R configuration.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ((2R,3R)-3-Methylpiperidin-2-yl)methanol typically involves the reduction of corresponding ketones or aldehydes. One common method is the catalytic hydrogenation of 3-methylpiperidin-2-one using a chiral catalyst to ensure the desired stereochemistry. Another approach involves the use of borane or lithium aluminum hydride as reducing agents under controlled conditions to achieve the selective reduction of the carbonyl group to a hydroxyl group.
Industrial Production Methods: Industrial production of this compound often employs large-scale catalytic hydrogenation processes. These processes utilize high-pressure hydrogen gas and chiral catalysts to achieve high yields and enantiomeric purity. The choice of catalyst and reaction conditions is crucial to ensure the desired stereochemistry and minimize by-products.
Chemical Reactions Analysis
Types of Reactions: ((2R,3R)-3-Methylpiperidin-2-yl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes using oxidizing agents such as chromium trioxide or pyridinium chlorochromate.
Reduction: The compound can be further reduced to form amines or other derivatives using reducing agents like lithium aluminum hydride.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions, often using reagents like tosyl chloride or thionyl chloride.
Common Reagents and Conditions:
Oxidation: Chromium trioxide in acetic acid or pyridinium chlorochromate in dichloromethane.
Reduction: Lithium aluminum hydride in dry ether or borane in tetrahydrofuran.
Substitution: Tosyl chloride in pyridine or thionyl chloride in dichloromethane.
Major Products:
Oxidation: Corresponding ketones or aldehydes.
Reduction: Amines or other reduced derivatives.
Substitution: Various substituted piperidine derivatives.
Scientific Research Applications
Chemistry: ((2R,3R)-3-Methylpiperidin-2-yl)methanol is used as a chiral building block in the synthesis of complex organic molecules. Its stereochemistry makes it valuable in asymmetric synthesis and the production of enantiomerically pure compounds.
Biology: In biological research, this compound is used as a ligand in the study of enzyme mechanisms and receptor interactions. Its chiral nature allows for the investigation of stereospecific interactions in biological systems.
Medicine: The compound has potential applications in medicinal chemistry, particularly in the development of chiral drugs. Its derivatives may exhibit pharmacological activity and can be used as intermediates in the synthesis of pharmaceuticals.
Industry: In the industrial sector, this compound is used in the production of fine chemicals and specialty materials. Its chiral properties make it valuable in the manufacture of enantiomerically pure products.
Mechanism of Action
The mechanism by which ((2R,3R)-3-Methylpiperidin-2-yl)methanol exerts its effects depends on its specific application. In enzymatic reactions, the compound may act as a substrate or inhibitor, interacting with the active site of the enzyme and influencing its activity. In receptor studies, it may bind to specific receptors, modulating their function and triggering downstream signaling pathways.
Comparison with Similar Compounds
(2S,3S)-3-Methylpiperidin-2-yl)methanol: The enantiomer of ((2R,3R)-3-Methylpiperidin-2-yl)methanol, differing in the configuration of the stereocenters.
(2R,3R)-2,3-Butanediol: Another chiral compound with two stereocenters, used in similar applications in asymmetric synthesis and biological studies.
Uniqueness: this compound is unique due to its specific stereochemistry and the presence of a piperidine ring. This combination of features makes it particularly valuable in the synthesis of complex molecules and the study of stereospecific interactions in biological systems.
Properties
Molecular Formula |
C7H15NO |
|---|---|
Molecular Weight |
129.20 g/mol |
IUPAC Name |
[(2R,3R)-3-methylpiperidin-2-yl]methanol |
InChI |
InChI=1S/C7H15NO/c1-6-3-2-4-8-7(6)5-9/h6-9H,2-5H2,1H3/t6-,7+/m1/s1 |
InChI Key |
SHIBACMNDDHGAQ-RQJHMYQMSA-N |
Isomeric SMILES |
C[C@@H]1CCCN[C@H]1CO |
Canonical SMILES |
CC1CCCNC1CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


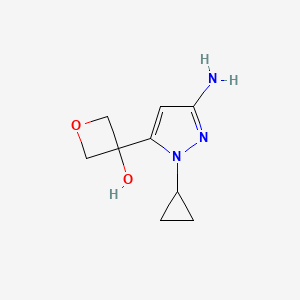
![3-[(4-Methylpentan-2-yl)oxy]azetidine](/img/structure/B13334316.png)
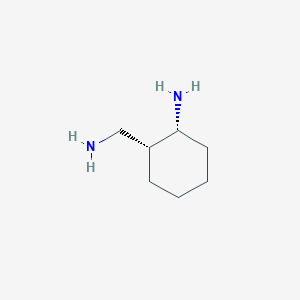

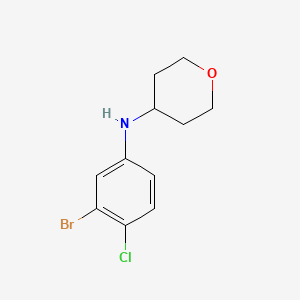
![5,5-Dimethyl-2-(((tetrahydro-2H-pyran-2-yl)oxy)methyl)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole](/img/structure/B13334363.png)
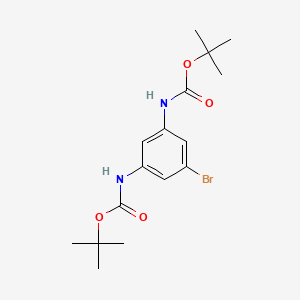
![(R)-(6-Bromo-3,4-dihydro-2H-benzo[b][1,4]oxazin-2-yl)methanol](/img/structure/B13334368.png)
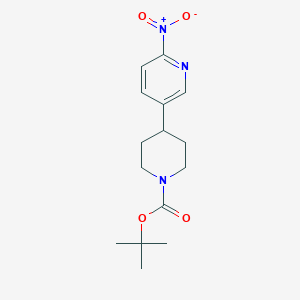
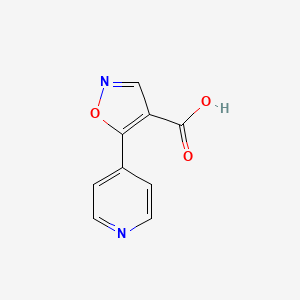
![2,8-Dioxaspiro[4.5]decan-6-ol](/img/structure/B13334383.png)
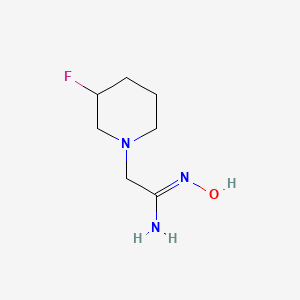
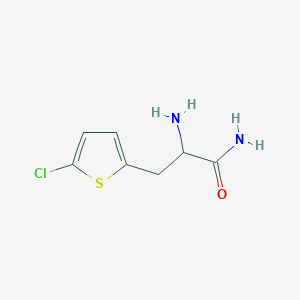
![6-Ethynyl-3-azabicyclo[4.1.0]heptane hydrochloride](/img/structure/B13334395.png)
